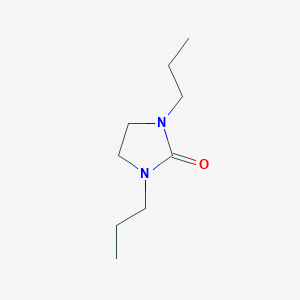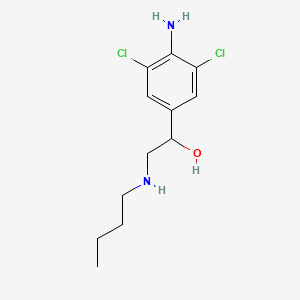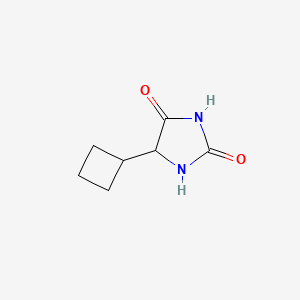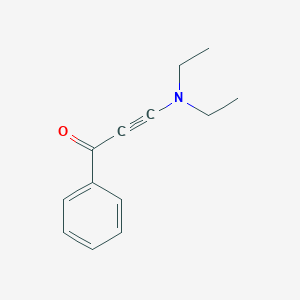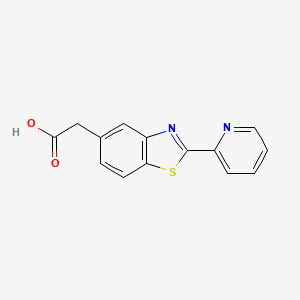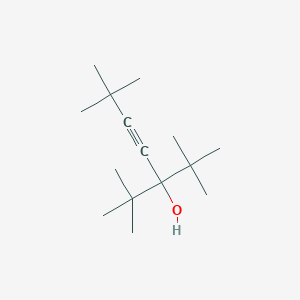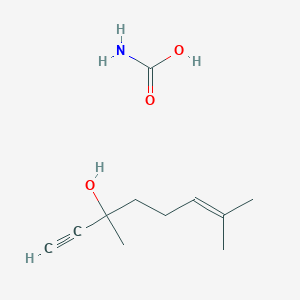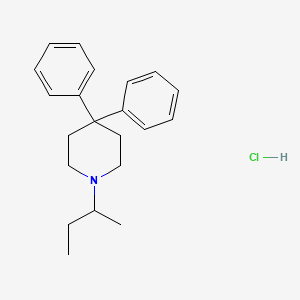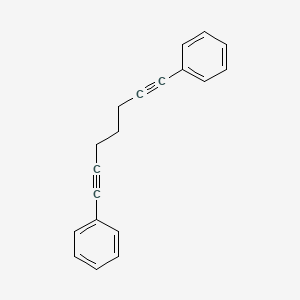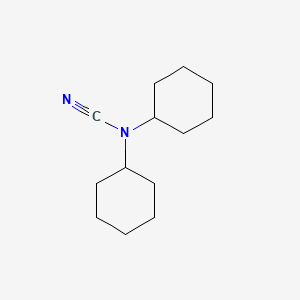
Dicyclohexylcyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexylcyanamide is an organic compound with the chemical formula C₁₃H₂₂N₂. It is a white crystalline solid that is primarily used in organic synthesis. This compound is known for its role in coupling reactions, particularly in the formation of amides and peptides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dicyclohexylcyanamide can be synthesized through the reaction of cyclohexylamine with cyanogen chloride. The reaction typically occurs in an inert solvent such as dichloromethane, under controlled temperature conditions to prevent side reactions.
Industrial Production Methods
In industrial settings, this compound is produced by the decarboxylation of cyclohexyl isocyanate using phosphine oxides as catalysts. This method is preferred due to its efficiency and the high yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexylcyanamide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various nitrogen-containing compounds.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It participates in nucleophilic substitution reactions, particularly in the formation of amides and peptides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like dicyclohexylcarbodiimide (DCC) are commonly used in peptide synthesis.
Major Products
The major products formed from these reactions include amides, peptides, and various nitrogen-containing heterocycles.
Applications De Recherche Scientifique
Dicyclohexylcyanamide has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent in the synthesis of peptides and other complex organic molecules.
Biology: It is employed in the study of enzyme mechanisms and protein interactions.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.
Industry: It is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which dicyclohexylcyanamide exerts its effects involves the formation of a reactive intermediate that facilitates the coupling of amino acids. This intermediate is highly reactive and can form stable amide bonds, making it invaluable in peptide synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicyclohexylcarbodiimide (DCC): Similar in structure and used for similar purposes in peptide synthesis.
N,N’-Diisopropylcarbodiimide (DIC): Another carbodiimide used in organic synthesis.
Ethyl cyanamide: A simpler cyanamide derivative with different reactivity.
Uniqueness
Dicyclohexylcyanamide is unique due to its high reactivity and stability, making it particularly useful in the synthesis of complex organic molecules. Its ability to form stable intermediates sets it apart from other similar compounds.
Propriétés
Numéro CAS |
40683-91-8 |
|---|---|
Formule moléculaire |
C13H22N2 |
Poids moléculaire |
206.33 g/mol |
Nom IUPAC |
dicyclohexylcyanamide |
InChI |
InChI=1S/C13H22N2/c14-11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h12-13H,1-10H2 |
Clé InChI |
HMJCMPMWWUMMHG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N(C#N)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


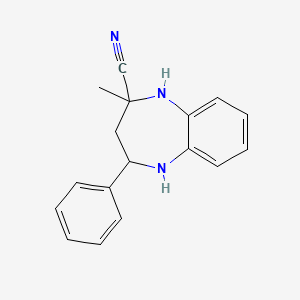

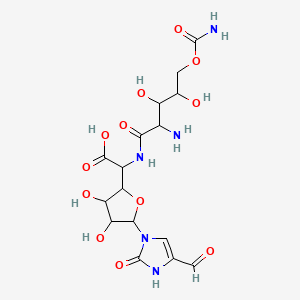
![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14669769.png)
